(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-(2-thiophen-3-ylethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,11-8-13-4-2-1-3-5-13)15-9-6-14-7-10-18-12-14/h1-5,7-8,10-12,15H,6,9H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCAYFKIVBIHDJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting an appropriate sulfonyl chloride with an amine under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a similar cross-coupling reaction or via direct substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The ethenesulfonamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and thiophene rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Ethene and Sulfonamide Moieties
The target compound’s structural uniqueness lies in its phenyl-thiophene hybrid system. Below is a comparative analysis with key analogs:
Table 1: Structural Features of Selected (E)-Ethenesulfonamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- Ethene Substituents : The phenyl group in the target compound is common in analogs (e.g., 2-chlorophenyl in , p-tolyl in ). Electron-withdrawing groups (e.g., Cl in ) may enhance stability or binding affinity compared to the unsubstituted phenyl.
- Sulfonamide Substituents : The 2-(thiophen-3-yl)ethyl group distinguishes the target from compounds with bulkier substituents (e.g., cyclopentylmethyl in ). Shorter alkyl chains (e.g., ethyl vs. cyclopentylmethyl) may improve solubility but reduce steric hindrance.
- Heterocyclic Systems : Thiophene rings (3-yl or 2-yl) are recurrent, as seen in and . Pyridine or pyrazole substituents (e.g., ) introduce additional hydrogen-bonding or π-stacking capabilities.
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Polarity : Thiophene and sulfonamide groups confer moderate polarity, balancing solubility and lipophilicity.
Biological Activity
(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the presence of a phenyl group, a thiophene ring, and an ethenesulfonamide moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study published in Molecules highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action is hypothesized to involve inhibition of bacterial growth through interference with vital cellular processes, although further studies are needed to elucidate the exact mechanisms involved.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X µg/mL |
| Escherichia coli | Y µg/mL |
(Note: Specific MIC values need to be sourced from experimental data.)
Anticancer Potential
In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Evaluation
A recent study evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above a certain threshold, indicating its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The presence of the thiophene ring allows for π-π interactions and hydrogen bonding, which can enhance binding affinity to target proteins or enzymes.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-2-phenyl-N-(2-(furan-3-yl)ethyl)ethenesulfonamide | Furan ring instead of thiophene | Moderate antibacterial effects |
| (E)-2-phenyl-N-(2-(pyridin-3-yl)ethyl)ethenesulfonamide | Pyridine ring instead of thiophene | Limited anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
